

# In-Depth Technical Guide: 3,6-Dimethylphthalic Anhydride

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## Compound of Interest

Compound Name: 3,6-Dimethylphthalic anhydride

CAS No.: 5463-50-3

Cat. No.: B186539

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## Identity & Chemical Passport

**3,6-Dimethylphthalic anhydride** is a specialized aromatic building block characterized by significant steric hindrance adjacent to the anhydride functionality.<sup>[1]</sup> Unlike unsubstituted phthalic anhydride, the methyl groups at the 3- and 6-positions create a unique electronic and steric environment, making this molecule a critical scaffold in the synthesis of robust fluorophores (e.g., Si-rhodamines) and sterically protected polyimides.

Property	Data
CAS Number	5463-50-3
IUPAC Name	4,7-Dimethyl-2-benzofuran-1,3-dione
Synonyms	3,6-Dimethylphthalic acid anhydride; 4,7-Dimethylisobenzofuran-1,3-dione
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>3</sub>
Molecular Weight	176.17 g/mol
Melting Point	143–145 °C (Typical); High purity samples may range up to 195 °C depending on crystal habit/acid content.
Solubility	Soluble in CHCl <sub>3</sub> , DMSO, EtOAc; Hydrolyzes in water to form 3,6-dimethylphthalic acid.
Appearance	White to off-white crystalline solid.

## Spectroscopic Signature (Validation)

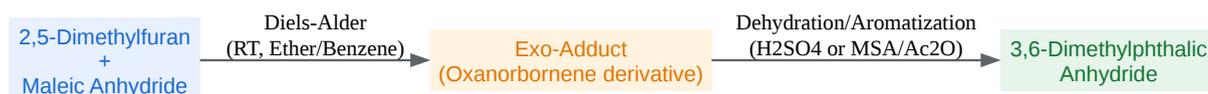
- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.60 (s, 2H, Ar-H), 2.70 (s, 6H, -CH<sub>3</sub>).
  - Note: The aromatic region shows a singlet due to the symmetry of the molecule. The methyl protons appear downfield relative to toluene due to the electron-withdrawing nature of the anhydride.
- IR (KBr): ν 1840, 1770 cm<sup>-1</sup> (Characteristic anhydride doublet, C=O stretch).

## Synthesis & Production Protocols

The synthesis of **3,6-dimethylphthalic anhydride** is a classic example of a Diels-Alder cycloaddition followed by aromatization. This route is preferred over the oxidation of 1,2,3,4-tetramethylbenzene due to higher regioselectivity and milder conditions.

## Core Reaction Pathway

The synthesis involves the reaction of 2,5-dimethylfuran (diene) with maleic anhydride (dienophile), followed by acid-catalyzed dehydration/aromatization.[2]



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Figure 1: Synthetic pathway from furan precursors to the aromatic anhydride.[2][3][4][5]

## Detailed Experimental Protocol

### Step 1: Diels-Alder Cycloaddition

- Reagents: Dissolve Maleic anhydride (1.0 eq) in anhydrous diethyl ether or benzene. Add 2,5-dimethylfuran (1.1 eq) dropwise at 0°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The exo-adduct (7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative) typically precipitates.
- Isolation: Filter the white solid, wash with cold ether, and dry.
  - Critical Insight: The adduct is thermally unstable and can undergo retro-Diels-Alder reaction if heated excessively before dehydration.

### Step 2: Acid-Catalyzed Aromatization

- Dehydration: Dissolve the isolated adduct in concentrated H<sub>2</sub>SO<sub>4</sub> or a mixture of Methanesulfonic acid (MSA) and Acetic Anhydride (Ac<sub>2</sub>O) at 0°C.
  - Why MSA/Ac<sub>2</sub>O? This mixture acts as a "mixed anhydride" promoter, facilitating the opening of the oxygen bridge and subsequent elimination of water (aromatization) under milder conditions than neat sulfuric acid, reducing charring.
- Workup: Pour the reaction mixture onto crushed ice. The **3,6-dimethylphthalic anhydride** (or its hydrolyzed diacid form) will precipitate.

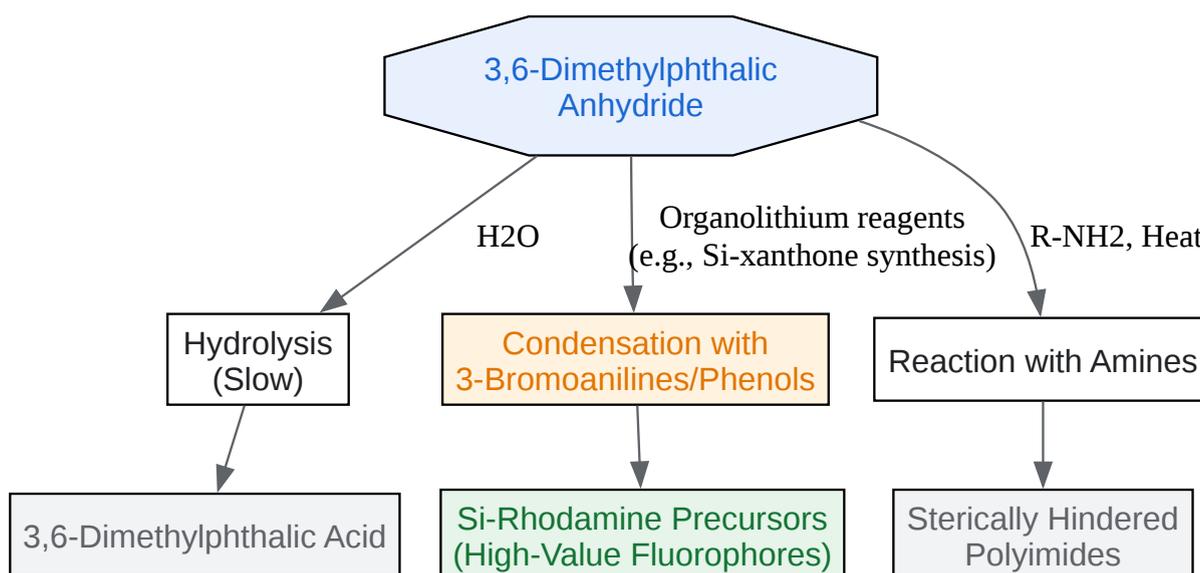
- Purification: If the diacid is obtained, sublime it or reflux in acetic anhydride to close the ring back to the anhydride. Recrystallize from toluene or acetic anhydride.

## Reactivity Profile & Mechanism

The 3,6-dimethyl substitution pattern imposes a "Steric Fortress" effect. The methyl groups shield the carbonyl carbons from nucleophilic attack, altering the kinetics compared to unsubstituted phthalic anhydride.

## Key Reactivity Features

- Regioselectivity: In Friedel-Crafts acylations, the steric bulk directs incoming nucleophiles to the least hindered trajectory, but the symmetry of the molecule simplifies the product profile (only one mono-acyl product is possible).
- Hydrolytic Stability: It is more resistant to hydrolysis than phthalic anhydride due to the hydrophobic methyl groups shielding the anhydride linkage.
- Fluorescent Dye Synthesis: This is the primary high-value application. It serves as the "bottom ring" in the synthesis of Silicon-Rhodamines (SiR) and Silicon-Fluoresceins.



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Figure 2: Reactivity map highlighting the conversion to high-value fluorophores.

## Applications in Drug Discovery & Chemical Biology[6][7]

### Case Study: Silicon-Rhodamine (SiR) Probes

**3,6-Dimethylphthalic anhydride** is a requisite starting material for the synthesis of Si-Rhodamines, a class of near-infrared fluorophores used in live-cell imaging.

- Mechanism: The anhydride reacts with organolithium species derived from silyl-protected anilines.
- Role of Methyl Groups: The 3,6-dimethyl groups on the anhydride (which become the 2',7'-positions on the pendant phenyl ring of the fluorophore) provide steric orthogonal protection. This prevents the fluorophore from adopting a non-fluorescent spirolactone state, thereby enhancing quantum yield and maintaining the "ON" state in physiological pH.
- Protocol Reference: See Grimm et al. (ACS Central Science) for the use of this anhydride in the "General Synthetic Method for Si-Fluoresceins and Si-Rhodamines."

### Polyketide Synthase (PKS) Inhibitors

Researchers utilize the 3,6-dimethylphthalic scaffold to mimic the densely substituted aromatic cores found in natural polyketides (e.g., tetracyclines or anthracyclines). The anhydride serves as a dieneophile or electrophile to construct these fused ring systems.

### Safety & Handling (MSDS Summary)

- Hazards:
  - H317: May cause an allergic skin reaction.
  - H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).
  - H314: Causes severe skin burns and eye damage (if hydrolyzed to acid on moist skin).

- Storage: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis. Keep in a desiccator.
- Disposal: Neutralize with aqueous sodium bicarbonate before disposal as organic waste.

## References

- Sigma-Aldrich. **3,6-Dimethylphthalic anhydride** Product Sheet. [Link](#) (Verified CAS 5463-50-3).
- Grimm, J. B., et al. (2017). "General Synthetic Method for Si-Fluoresceins and Si-Rhodamines." ACS Central Science. [Link](#) (Describes use as a precursor for Si-Rhodamine dyes).
- Mahmoud, E., et al. (2013). "Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride." Green Chemistry. [Link](#) (Detailed kinetics of the Diels-Alder and dehydration mechanism).
- PubChem. **3,6-Dimethylphthalic anhydride** Compound Summary. [Link](#).
- Newman, M. S., et al. (1977). "Synthesis of **3,6-dimethylphthalic anhydride**." Journal of Organic Chemistry.

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## Sources

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